molecular formula C9H20O2Si B098902 Cyclohexyl(dimethoxy)methylsilane CAS No. 17865-32-6

Cyclohexyl(dimethoxy)methylsilane

Cat. No. B098902
CAS RN: 17865-32-6
M. Wt: 188.34 g/mol
InChI Key: SJJCABYOVIHNPZ-UHFFFAOYSA-N
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Description

Cyclohexyl(dimethoxy)methylsilane is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various silane and cyclohexane derivatives, which can provide insights into the synthesis, molecular structure, and chemical properties of related compounds. These derivatives are often used as intermediates in organic synthesis, particularly in the construction of complex molecules with cyclohexane rings, which are common in natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of cyclohexane derivatives can involve multiple steps starting from readily available precursors. For instance, an optically active cyclohexenone derivative has been synthesized in a 25% overall yield starting from 1,4-bis(benzyloxy)-2,3-epoxy butane, indicating the potential for complex cyclohexane ring systems to be constructed from simpler molecules . Similarly, 1,4-bis-trimethylsiloxy-1,3-cyclohexadiene has been used in cycloaddition reactions to yield 1,4-bis-oxygenated bicyclo[2.2.2]-octanes, demonstrating the utility of cyclohexadiene derivatives in forming more complex structures . These examples suggest that cyclohexyl(dimethoxy)methylsilane could potentially be synthesized through similar multi-step processes involving silylation and cycloaddition reactions.

Molecular Structure Analysis

The molecular structure of silane derivatives is often confirmed using spectroscopic methods such as NMR, IR spectroscopy, and mass spectrometry. For example, the structural and stereoisomers of disilacyclohexanes were confirmed using these techniques . While the exact structure of cyclohexyl(dimethoxy)methylsilane is not discussed, the methodologies applied in these studies could be used to analyze and confirm its molecular structure.

Chemical Reactions Analysis

Cyclohexane derivatives participate in various chemical reactions, including cycloadditions, which are pivotal for constructing complex cyclic structures. The [4+2] cycloaddition reaction is a common method for forming six-membered rings, as demonstrated by the reactions involving 1,4-dimethyl-1,4-disilacyclohexanes and 2,3-dimethylene-1,4-dioxane derivatives . These studies highlight the reactivity of cyclohexane derivatives in forming new bonds and generating functionalized products, which could be relevant for the reactivity of cyclohexyl(dimethoxy)methylsilane.

Physical and Chemical Properties Analysis

The physical and chemical properties of silane and cyclohexane derivatives are influenced by their functional groups and molecular geometry. While the papers do not provide specific data on the properties of cyclohexyl(dimethoxy)methylsilane, they do offer insights into the behavior of similar compounds. For instance, the stability of precursors like 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane and their ability to undergo cycloaddition reactions suggest that the dimethoxy groups in cyclohexyl(dimethoxy)methylsilane may confer stability and reactivity suitable for further synthetic applications . Additionally, the synthesis of cyclopropanes and cyclobutanes from 1,5-bis(trimethylsiloxy)-1,5-dimethoxy-1,4-pentadienes indicates that the presence of silyloxy and methoxy groups can direct the formation of small cyclic structures .

Scientific Research Applications

1. Polymer Fluorescence Studies

Cyclohexyl(dimethoxy)methylsilane-related compounds have been studied in the context of polymer fluorescence. For instance, poly(methylphenylsiloxane) (PMPS) and its copolymers with dimethylsiloxane, studied in different solvents like cyclohexane, exhibit multiexponential fluorescence decay, highlighting their potential use in advanced polymer materials research (Maçanita, Piérola, & Horta, 1991).

2. Toughening Poly(methyl methacrylate) Nanocomposites

Research involving cyclohexyl(dimethoxy)methylsilane derivatives like cyclohexyl-POSS has demonstrated their effectiveness in toughening poly(methyl methacrylate) (PMMA) nanocomposites. These materials show improved tensile toughness, potentially useful in various industrial applications (Kopesky, McKinley, & Cohen, 2006).

3. Synthesis of Functionalized Polysiloxanes

Cyclohexyl(dimethoxy)methylsilane analogs have been utilized in synthesizing functionalized polysiloxanes with various end groups. These compounds show promise for creating thermosetting materials with specific properties, including different glass transition temperatures (Chakraborty & Soucek, 2008).

4. Development of Organosilicon Compounds

Studies have shown the potential of cyclohexyl(dimethoxy)methylsilane and similar compounds in the development of new organosilicon compounds, contributing to the field of synthetic chemistry and materials science (Kanazashi & Takakusa, 1954).

5. Characterization of Polysiloxanes

Characterization studies of polysiloxanes, including those with cyclohexyl(dimethoxy)methylsilane components, have been performed using NMR spectroscopy. These studies are significant for understanding the properties of materials used in gas chromatography (Mayer, Zöllner, & Kählig, 1999).

6. Preparation of Amino Silicone Oil

Cyclohexyl(dimethoxy)methylsilane has been used in the preparation of low-yellowing amino silicone oil, showing potential in textile finishing applications (Yv Xiao-hong, 2011).

Safety And Hazards

Cyclohexyl(dimethoxy)methylsilane is combustible and causes skin irritation . It is also toxic to aquatic life with long-lasting effects . Precautions should be taken to avoid release to the environment, and protective gloves, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

cyclohexyl-dimethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H20O2Si/c1-10-12(3,11-2)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJCABYOVIHNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C1CCCCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864805
Record name Cyclohexyl(methyl)dimethoxysilane
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Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Cyclohexane, (dimethoxymethylsilyl)-
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Product Name

Cyclohexyldimethoxymethylsilane

CAS RN

17865-32-6
Record name Cyclohexyldimethoxymethylsilane
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Record name Cyclohexane, (dimethoxymethylsilyl)-
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Record name Cyclohexane, (dimethoxymethylsilyl)-
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Record name Cyclohexyl(methyl)dimethoxysilane
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Record name Cyclohexyldimethoxymethylsilane
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Record name Cyclohexane, (dimethoxymethylsilyl)-
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An amount, as set forth in Table 1, of a Raney nickel-chromium catalyst, sold by Grace Company as "Raney 2400 chromium promoted nickel," containing 2-3% by weight of chromium, was loaded in the form of a suspension in a solvent at 30% by weight into an autoclave having a volume of 500 cm3. Then there was added methyl-phenyl-dimethoxysilane in the amount set forth in Table 1, together with an additional solvent until the total volume reached 200 cm3. The mixture was heated gradually over a period of one hour under strong stirring at the temperature and hydrogen pressure set forth in Table 1. After the reaction time indicated in Table 1, the hydrogenation was substantially complete. The final mass was cooled, the catalyst was separated by decantation and filtration, and the solvent was evaporated. Methyl-cyclohexyl-dimethoxy-silane was obtained, having a purity of 99.6%, in the amounts and yields set forth in Table 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
J Lin, J Dou, J Xu, HA Aisa - Molecules, 2012 - mdpi.com
The present study aimed to examine the chemical composition and biological activity of essential oils extracted from Euphorbia macrorrhiza collected from Northwest China. The major …
Number of citations: 75 www.mdpi.com
E Jalali Dil, S Pourmahdian, M Vatankhah… - Polymer bulletin, 2010 - Springer
… Anhydrous magnesium chloride, paraffin oil, ethanol (>99.5%), titanium tetrachloride (>99.8%), diisobutyl phthalate, and cyclohexyl dimethoxy methylsilane were purchased from Sigma-…
Number of citations: 31 link.springer.com
D Zhang, G Sun, X Zhang - Science of Advanced Materials, 2019 - ingentaconnect.com
… 4,6,8-trimethyl-1-nonene, 1-dodecene, cyclohexyl-dimethoxy methylsilane are the same … Cyclohexyl dimethoxy methylsilane is an additive to the catalyst (high-efficiency carrier type) …
Number of citations: 2 www.ingentaconnect.com
A Iraji, H Arabi, Y Jahani, A Pejouhan٢‎ - rangdaneh.ir
This study investigated the use of antioxidant during slurry propylene polymerization using the Ziegler–Natta catalyst. Antioxidant masking using tri ethyl aluminum is the key to reducing …
Number of citations: 0 rangdaneh.ir
YN Ye, PY Li, YG Shangguan, ZS Fu, Q Zheng… - Chinese Chemical …, 2014 - Elsevier
Both terminated functional isotactic polypropylene (iPP) and block copolymers containing iPP segment are desirable for commercial applications. This paper provides a convenient, …
Number of citations: 8 www.sciencedirect.com
VN Panchenko, AN Goryachev… - The Journal of …, 2014 - ACS Publications
The Lewis basicity of typical electron donor compounds used to modify heterogeneous Ziegler–Natta catalysts, such as diakyl ethers, silyl ethers, esters, and ketones, was characterized …
Number of citations: 11 pubs.acs.org
AH Ishak, NH Shafie, NM Esa, H Bahari… - International Journal of …, 2018 - researchgate.net
Mikania micrantha is commonly consumed as traditional medicine in some countries, including Malaysia. Little is known about the antioxidant properties and phytochemicals of M. …
Number of citations: 18 www.researchgate.net
A Ranji, H Arabi, Y Jahani - Journal of Vinyl and Additive …, 2015 - Wiley Online Library
The aim of this study was to investigate different concentrations of Irganox 1076 on Ziegler–Natta catalyst performance during propylene polymerization. Antioxidant masking was …
Number of citations: 1 onlinelibrary.wiley.com
A Mori, M Taniguchi, M Kuboniwa, A Amano… - Journal of bioscience …, 2022 - Elsevier
Halitosis is formed mainly by the volatile compounds produced by periodontal bacteria. Three volatile sulfur compounds (VSCs), hydrogen sulfide, methanethiol, and dimethyl sulfide, …
Number of citations: 5 www.sciencedirect.com
R Selvarajan, T Sibanda, M Tekere, H Nyoni… - Molecules, 2017 - mdpi.com
Though intensive research has been channeled towards the biotechnological applications of halophiles and other extremophilic microbes, these studies have not been, by any means, …
Number of citations: 45 www.mdpi.com

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